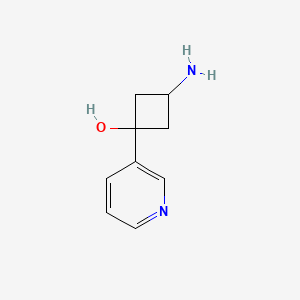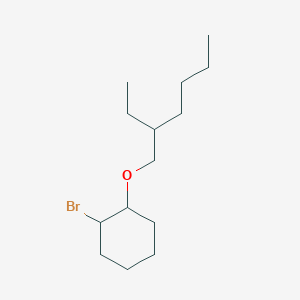
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a brominated cyclohexane derivative where a bromine atom is attached to the cyclohexane ring, and an ethylhexyl group is connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by etherification. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromocyclohexane.
Etherification: The 1-bromocyclohexane is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-((2-ethylhexyl)oxy)cyclohexanol or 2-((2-ethylhexyl)oxy)cyclohexanenitrile.
Elimination: Formation of 2-((2-ethylhexyl)oxy)cyclohexene.
Oxidation: Formation of 2-((2-ethylhexyl)oxy)cyclohexanone.
Reduction: Formation of 2-((2-ethylhexyl)oxy)cyclohexane.
Scientific Research Applications
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or elimination. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane can be compared with other brominated cyclohexane derivatives such as:
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of an ethylhexyl group.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Contains a methoxyethoxy group instead of an ethylhexyl group.
1-Bromocyclohexane: Lacks the ether linkage and alkyl group.
The uniqueness of this compound lies in its specific ether linkage and the presence of the bulky ethylhexyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-bromo-2-(2-ethylhexoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h12-14H,3-11H2,1-2H3 |
InChI Key |
MATJFHBYRWNYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)

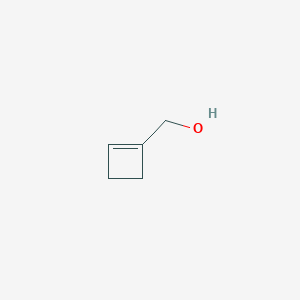
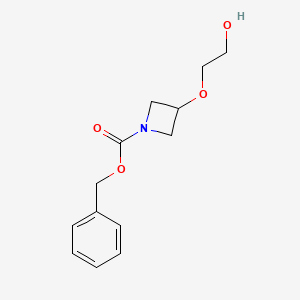
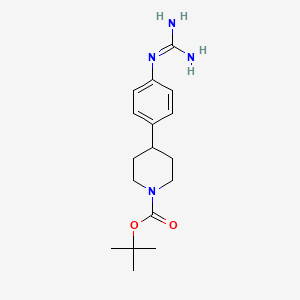
amino}acetate](/img/structure/B13484070.png)
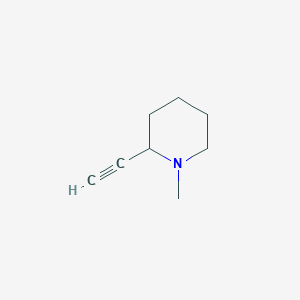
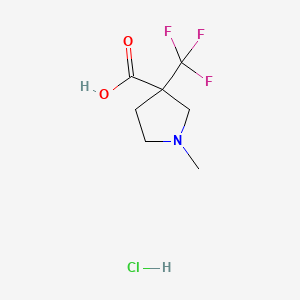
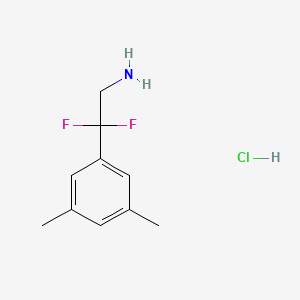
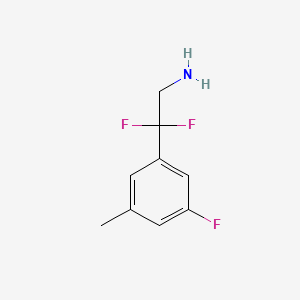

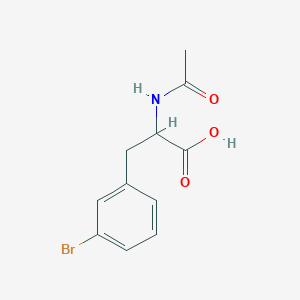
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
